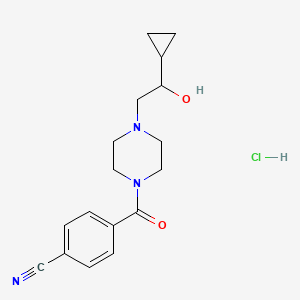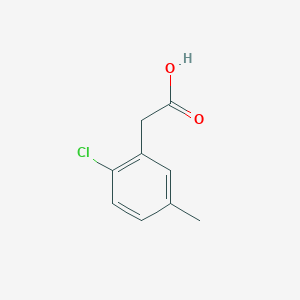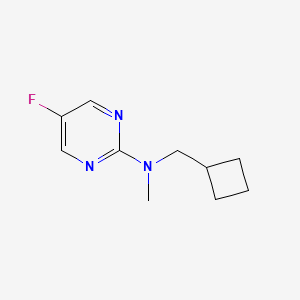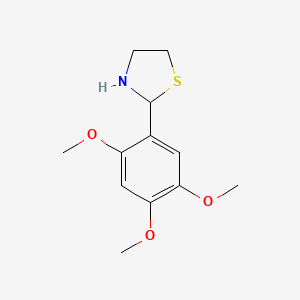
4-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazine-1-carbonyl)benzonitrile hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazine-1-carbonyl)benzonitrile hydrochloride is a useful research compound. Its molecular formula is C17H22ClN3O2 and its molecular weight is 335.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial and Antiviral Activities
- Antimicrobial Activities: Piperazine derivatives have been synthesized and evaluated for their antimicrobial properties against various pathogens. For example, novel urea and thiourea derivatives of piperazine doped with febuxostat showed promising antimicrobial and antiviral activities, particularly against Tobacco mosaic virus (TMV) and various bacterial strains (Reddy et al., 2013). This suggests that related compounds could be developed for antimicrobial applications.
- Antiviral Activities: Certain piperazine analogues have been identified as ligands for melanocortin receptors, displaying structural and pharmacological characterizations that suggest potential for antiviral applications (Mutulis et al., 2004).
Enzyme Inhibition and Cancer Research
- Enzyme Inhibition: Piperazine derivatives have also been explored for their ability to inhibit enzymes involved in disease processes. For instance, certain compounds have shown potent inhibitory effects on human carbonic anhydrase I and II isoenzymes, suggesting potential for therapeutic applications in conditions where these enzymes are implicated (Tuğrak et al., 2019).
- Anticancer Agents: Research into mono Mannich bases with piperazines has evaluated their cytotoxic/anticancer properties, highlighting the potential for these compounds to serve as anticancer agents or carbonic anhydrase inhibitors, with some showing significant tumor selectivity and inducing necrotic cell death in cancer cell lines (Tuğrak et al., 2019).
Miscellaneous Applications
- Biofilm Inhibition: Some piperazine derivatives have demonstrated significant biofilm inhibition activities, surpassing the reference drug Ciprofloxacin in efficacy. This suggests a potential application in combating biofilm-associated infections (Mekky & Sanad, 2020).
Mecanismo De Acción
Target of Action
The primary target of 4-(4-(2-Cyclopropyl-2-hydroxyethyl)piperazine-1-carbonyl)benzonitrile hydrochloride is the pyruvate kinase enzyme . Pyruvate kinase plays a crucial role in glycolysis, a metabolic pathway that provides energy to cells. It catalyzes the transfer of a phosphate group from phosphoenolpyruvate (PEP) to ADP, yielding one molecule of pyruvate and one molecule of ATP .
Biochemical Pathways
The compound affects the glycolysis pathway by targeting the pyruvate kinase enzyme . Pyruvate kinase is the enzyme that catalyzes the final step of glycolysis. By influencing the activity of this enzyme, the compound can impact the rate of glycolysis and the production of ATP, a key energy molecule in cells .
Result of Action
The compound’s action on the pyruvate kinase enzyme can lead to changes at the molecular and cellular levels, particularly in energy production through the glycolysis pathway . By potentially enhancing the activity of pyruvate kinase, the compound could increase the rate of glycolysis and ATP production, thereby providing more energy to cells .
Propiedades
IUPAC Name |
4-[4-(2-cyclopropyl-2-hydroxyethyl)piperazine-1-carbonyl]benzonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2.ClH/c18-11-13-1-3-15(4-2-13)17(22)20-9-7-19(8-10-20)12-16(21)14-5-6-14;/h1-4,14,16,21H,5-10,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFKFMJYWFUFRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CN2CCN(CC2)C(=O)C3=CC=C(C=C3)C#N)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-[[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methoxy]phenyl]cyclobutane-1-carboxylic acid](/img/structure/B2766777.png)
![2-[Cyclopentyl(prop-2-ynyl)amino]ethyl N,N-dimethylcarbamate](/img/structure/B2766779.png)

![[(2,5-dimethyl-1H-pyrrol-3-yl)methyl][(4-methylmorpholin-2-yl)methyl]amine](/img/structure/B2766781.png)
![2-(1H-1,2,3-benzotriazol-1-yl)-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide](/img/structure/B2766782.png)
![3,4,5-triethoxy-N-[5-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2766783.png)
![4-(4-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazine-1-carbonyl)phenyl acetate](/img/structure/B2766784.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2766791.png)
![5-(4-Fluorophenyl)-6-(2-morpholinoethyl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2766793.png)

![1-(8-{[(4-chlorophenyl)carbamoyl]methoxy}quinolin-2-yl)piperidine-4-carboxamide](/img/structure/B2766795.png)

